![molecular formula C9H10N4 B2594783 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine CAS No. 1541829-45-1](/img/structure/B2594783.png)

2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

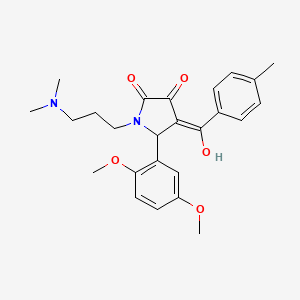

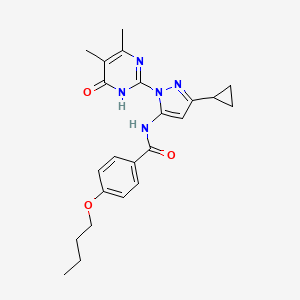

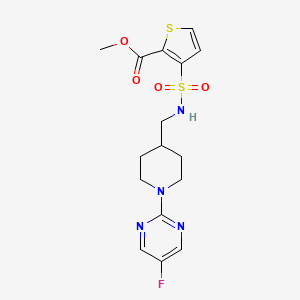

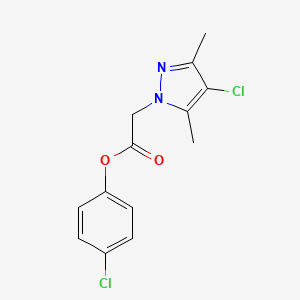

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the specific compound. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be diverse and complex. Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Wissenschaftliche Forschungsanwendungen

- Synthesis and Characterization : Researchers have successfully synthesized pyrazole-based ligands by condensing (3,5-dimethyl-1H pyrazol-1-yl)methanol A with appropriate primary amines . These ligands contain pyrazole sp2-nitrogen, pyridine sp2-nitrogen, and amine sp3-nitrogen, making them capable of coordinating with metals.

- Copper Complexes : The copper (II)-based complexes formed using these ligands exhibit excellent catalytic activity in the oxidation of catechol to o-quinone. Copper ions play a crucial role due to their similarity to the active sites in the catecholase enzyme .

- Rhodium-Catalyzed Reaction : 2-(1H-pyrazol-1-yl)pyridine reacts with internal alkynes under Rh(III) catalysis. This versatile process yields either C–H alkenylation products or indazole products, providing a valuable synthetic route .

- Antileishmanial and Antimalarial Effects : Hydrazine-coupled pyrazoles, including derivatives of our compound, exhibit potent antileishmanial and antimalarial activities. These compounds could serve as promising leads for drug development .

- Antipromastigote Activity : Compound 13, containing our pyrazole moiety, demonstrates strong in vitro antipromastigote activity. Molecular simulations reveal its favorable binding pattern in the LmPTR1 pocket .

- NAMPT Activation : The compound 1-(2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-3-(pyridin-4-ylmethyl)urea acts as a potent NAMPT activator. It also exhibits attenuated CYP inhibition .

- Precursor for MOF Synthesis : Pyrazole-based ligands can serve as precursors for constructing metal organic frameworks (MOFs). These porous materials find applications in gas storage, separation, and catalysis .

Catalysis and Metal Complexes

C–H Functionalization

Antiparasitic Activity

Molecular Simulation Studies

Enzyme Activation

Metal Organic Frameworks (MOFs)

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds, which include 2-[(1h-pyrazol-1-yl)methyl]pyridin-4-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine might interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole-bearing compounds can have significant effects on various biological processes .

Result of Action

It is known that similar compounds have shown potent antileishmanial and antimalarial activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(pyrazol-1-ylmethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-8-2-4-11-9(6-8)7-13-5-1-3-12-13/h1-6H,7H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCFENFWJICNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=NC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2594708.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2594710.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2594713.png)

![N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2594716.png)

![6-(3-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2594718.png)

![(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2594721.png)